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Compound of Interest

Compound Name:
4-Bromo-2-(4-

fluorophenyl)pyridine

CAS No.: 916824-57-2

Cat. No.: B3302474

Get Quote

Structure, Synthesis, and Application in Medicinal Chemistry

Abstract
This technical guide provides a comprehensive analysis of 4-Bromo-2-(4-
fluorophenyl)pyridine, a critical biaryl scaffold in drug discovery. We explore its chemical

identity through SMILES notation, detail the regioselective synthesis from 2,4-dibromopyridine,

and examine its utility as a divergent intermediate for kinase inhibitors and GPCR ligands. The

guide emphasizes the mechanistic causality of palladium-catalyzed cross-couplings and

provides self-validating protocols for laboratory replication.

Chemical Identity & Structural Analysis
The compound is a 2,4-disubstituted pyridine featuring a para-fluorophenyl group at the C2

position and a bromine atom at the C4 position. This specific substitution pattern is non-trivial,

as it relies on the differential reactivity of the pyridine ring's halogenated positions.

1.1 Identifiers
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Parameter Data

IUPAC Name 4-Bromo-2-(4-fluorophenyl)pyridine

CAS Number
Not widely indexed; synthesis driven (Analogous

to 1563531-54-3 regioisomer)

Molecular Formula C₁₁H₇BrFN

Molecular Weight 252.08 g/mol

SMILES Fc1ccc(cc1)-c2nc(Br)cc2

1.2 SMILES Decoding
The SMILES code Fc1ccc(cc1)-c2nc(Br)cc2 encodes the connectivity as follows:

Fc1ccc(cc1): Represents the 4-fluorophenyl moiety.[1] The fluorine (F) is attached to an

aromatic carbon (c), followed by the phenyl ring structure.

-c2: A single bond connecting the phenyl ring to the pyridine ring at the C2 position.

nc(Br)cc2: The pyridine ring. n (nitrogen) is position 1. The next carbon is C2 (linked to

phenyl). The subsequent atoms trace the ring to C4, where the Bromine (Br) is attached.

Synthesis Strategy: Regioselective Control
The core challenge in synthesizing 4-Bromo-2-(4-fluorophenyl)pyridine is achieving

exclusive arylation at the C2 position of the 2,4-dibromopyridine starting material, leaving the

C4-bromide intact for future functionalization.

2.1 The Mechanistic Basis of Regioselectivity
In 2,4-dibromopyridine, the C2 and C4 positions are electronically distinct.

C2 Position: Adjacent to the electronegative nitrogen, the C2-Br bond is more electron-

deficient. In SNAr reactions, this makes C2 highly reactive. However, in Pd-catalyzed

Suzuki-Miyaura couplings, the oxidative addition step is also generally faster at C2 due to

the inductive effect of the nitrogen and potential coordination of the Pd(0) species to the

pyridyl nitrogen [1].
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C4 Position: While reactive, it is less activated than C2 in standard phosphine-ligated Pd

systems.

Therefore, by controlling stoichiometry (1.0 equivalent of boronic acid) and temperature, one

can selectively arylate C2.

2.2 Experimental Protocol (Suzuki-Miyaura Coupling)
Objective: Synthesize 4-Bromo-2-(4-fluorophenyl)pyridine from 2,4-dibromopyridine.

Reagents:

2,4-Dibromopyridine (1.0 eq)[2]

4-Fluorophenylboronic acid (1.05 eq)

Pd(PPh₃)₄ (3-5 mol%)

Na₂CO₃ (2.0 M aqueous solution)

Solvent: 1,4-Dioxane or Toluene/EtOH (4:1)

Step-by-Step Methodology:

Inertion: Charge a reaction vessel with 2,4-dibromopyridine and Pd(PPh₃)₄. Evacuate and

backfill with Argon (3x) to remove O₂ (prevents homocoupling and catalyst deactivation).

Solvation: Add degassed 1,4-dioxane. Stir for 5 minutes to ensure catalyst dispersion.

Addition: Add 4-fluorophenylboronic acid and aqueous Na₂CO₃.

Reaction: Heat to 80°C (Do not reflux aggressively; milder heat favors selectivity). Monitor by

LC-MS.

Checkpoint: Look for the consumption of starting material and the appearance of the

mono-arylated product (M+1 ≈ 252). If bis-arylation (M+1 ≈ 268) is observed, lower

temperature or reduce boronic acid equivalents.

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
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Purification: Flash column chromatography (Hexanes/EtOAc gradient). The mono-coupled

product typically elutes after the bis-coupled impurity (if any) and before the starting material.

2.3 Synthesis Pathway Visualization

2,4-Dibromopyridine

4-Bromo-2-(4-fluorophenyl)pyridine
(Target: C2 Arylation)

Fast Oxidative
Addition at C2

4-Fluorophenylboronic Acid
(1.0 eq)

Pd(PPh3)4
Na2CO3, 80°C

2,4-Bis(4-fluorophenyl)pyridine
(Over-reaction)

Slow Oxidative
Addition at C4

Selectivity Control:
C2 is >10x more reactive

than C4 under std conditions.

Click to download full resolution via product page

Figure 1: Regioselective synthesis logic. The kinetic preference for C2 allows for the isolation of

the mono-arylated target.

Applications in Drug Discovery
This scaffold is a "divergent intermediate." The installed 4-fluorophenyl group serves as a

hydrophobic pharmacophore (often targeting the "back pocket" of a kinase or GPCR), while the

remaining C4-bromide serves as a handle for late-stage diversification.

3.1 Sequential Functionalization
Once the C2 position is established, the C4-bromide can undergo:

Suzuki Coupling: To add a second aryl/heteroaryl group.

Buchwald-Hartwig Amination: To introduce solubilizing amines (e.g., morpholine, piperazine).

Sonogashira Coupling: To add alkyne linkers.
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3.2 Case Study: Kinase Inhibitor Design
In the design of Type II kinase inhibitors, the "hinge binder" is often attached to C4, while the

C2-aryl group occupies the hydrophobic pocket adjacent to the gatekeeper residue.

Workflow Visualization:

4-Bromo-2-(4-fluorophenyl)pyridine
(Scaffold)

Path A: Suzuki Coupling
(Ar-B(OH)2)

Path B: Buchwald-Hartwig
(HNR2)

Path C: Sonogashira
(HC≡CR)

Biaryl/Triaryl Systems
(e.g., Combretastatin Analogs)

Aminopyridines
(Kinase Hinge Binders)

Alkynyl Pyridines
(Rigid Linkers)

Click to download full resolution via product page

Figure 2: Divergent synthesis capabilities of the scaffold. The C4-Br allows for modular library

generation.

Analytical Characterization
To validate the synthesis, the following analytical signatures are expected:

¹H NMR (CDCl₃, 400 MHz):

Pyridine C6-H: Doublet at ~8.5 ppm (deshielded by N).

Pyridine C3-H: Singlet or doublet (meta coupling) at ~7.8 ppm.

Pyridine C5-H: Doublet of doublets at ~7.4 ppm.

Fluorophenyl: Two multiplets (AA'BB' system) at ~7.9 ppm (ortho to pyridine) and ~7.1

ppm (ortho to fluorine).
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¹³C NMR:

Distinct doublet for C-F coupling (J ≈ 250 Hz) around 163 ppm.

Mass Spectrometry (ESI+):

Characteristic isotope pattern for Bromine (1:1 ratio of M and M+2 peaks).

Base peak at m/z ~252/254 [M+H]⁺.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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